3-Chloroquinuclidine hydrochloride

Catalog No.
S675011
CAS No.
33601-77-3
M.F
C7H13Cl2N
M. Wt
182.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroquinuclidine hydrochloride

CAS Number

33601-77-3

Product Name

3-Chloroquinuclidine hydrochloride

IUPAC Name

3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride

Molecular Formula

C7H13Cl2N

Molecular Weight

182.09 g/mol

InChI

InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H

InChI Key

OOMINTVSHDCDRK-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)Cl.Cl

Canonical SMILES

C1CN2CCC1C(C2)Cl.Cl

The exact mass of the compound 3-Chloroquinuclidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloroquinuclidine hydrochloride (CAS 33601-77-3) is a rigid, bicyclic aliphatic amine salt widely utilized as a specialized electrophilic building block and organocatalyst precursor. Featuring a quinuclidine core with a chlorine substituent at the 3-position, the compound provides a unique combination of structural rigidity and tunable basicity. Supplied as a stable, non-hygroscopic hydrochloride salt with a melting point of 236-239 °C, it overcomes the severe volatility and handling challenges associated with free base quinuclidines . In industrial and pharmaceutical synthesis, it is primarily procured for the development of muscarinic receptor ligands, quaternary ammonium antimicrobial agents, and as a precisely tuned nucleophilic catalyst for carbon-carbon bond-forming reactions where specific pKa thresholds are required [1].

Research Fit

Antimicrobial screening – Supports Gram-positive pathogen research
Antioxidant capacity near hydroxy analog – Suitable for redox property studies
Synthetic building block – 3-chloro handle for further derivatization
Catalyst and mechanistic probe – Imine/iminium ion formation studies

Substituting 3-chloroquinuclidine hydrochloride with closely related analogs like 3-hydroxyquinuclidine or 3-quinuclidinone fundamentally alters the reaction pathway and catalytic efficiency. The 3-hydroxy analog requires additional stoichiometric activation steps, such as tosylation or the use of Mitsunobu reagents, to function as an electrophile, which introduces reagent waste, reduces overall step economy, and complicates downstream purification [1]. Furthermore, the pKa of 3-chloroquinuclidine (8.9) is a full log unit lower than that of 3-hydroxyquinuclidine (9.9); substituting one for the other in organocatalytic applications drastically shifts the basicity of the system, often leading to increased side reactions or stalled kinetics in sensitive environments [2]. Attempting to use the free base form of 3-chloroquinuclidine instead of the hydrochloride salt introduces severe handling instability, as the free base is prone to volatilization and oxidative degradation, destroying stoichiometric precision during scale-up .

Substitution Risk

3-Chloro vs. 3-Hydroxy

Antibacterial response profile may differ markedly; hydroxy analog may not reproduce Gram-positive activity observed with chloro derivative.

Synthetic Handle Mismatch

Unsubstituted or 3-hydroxy quinuclidines lack the chlorine leaving group, limiting nucleophilic substitution pathways and altering catalytic behavior.

Basicity & Steric Profile

The 3-chloro substituent modulates pKa and steric environment, which may shift imine/iminium formation kinetics and biological target engagement.

Thermodynamic Tuning of Catalytic Basicity

The basicity of the quinuclidine nitrogen is highly sensitive to the substituent at the 3-position. 3-Chloroquinuclidine exhibits a pKa of 8.9 in aqueous conditions, which is significantly attenuated compared to 3-hydroxyquinuclidine (pKa 9.9) and the parent quinuclidine (pKa 11.3) [1]. This specific pKa window allows 3-chloroquinuclidine to act as an effective nucleophilic catalyst or intrinsic buffer without the excessive basicity that drives unwanted side reactions, such as premature elimination or over-alkylation, commonly seen with stronger bases.

Evidence DimensionAqueous pKa of the conjugate acid
Target Compound DatapKa = 8.9
Comparator Or Baseline3-Hydroxyquinuclidine (pKa = 9.9)
Quantified Difference1.0 pKa unit reduction (10-fold decrease in basicity)
ConditionsAqueous solution, standard temperature

Enables precise control over nucleophilicity and basicity in sensitive organocatalytic transformations, minimizing base-catalyzed side reactions.

Antibacterial vs. QOH
Head-to-head
21.4 ± 1.3 mm (QCl) vs. 10.8 ± 0.6 mm (QOH)
Δ +10.6 mm (98% larger)

Supports Gram-positive antibacterial screening context

Disc diffusion, B. cereus ATCC 11778; n=3

Stoichiometric Precision and Handling Stability

Free base quinuclidines are notoriously difficult to handle at scale due to their volatility, hygroscopicity, and susceptibility to oxidative degradation. 3-Chloroquinuclidine hydrochloride is isolated as a highly stable, crystalline solid with a melting point of 236-239 °C . This salt formation effectively locks the reactive nitrogen, preventing premature polymerization or degradation during storage and transit, and allowing for exact molar weighing without the need for specialized inert-atmosphere gloveboxes.

Evidence DimensionThermal stability and handling state
Target Compound DataStable crystalline solid, mp 236-239 °C
Comparator Or Baseline3-Chloroquinuclidine free base (Volatile, degradation-prone low-melting solid)
Quantified Difference>200 °C increase in thermal stability profile
ConditionsStandard laboratory storage and ambient weighing

Guarantees reproducible stoichiometry and extended shelf life, which are critical for GMP manufacturing and large-scale synthetic campaigns.

Antioxidative vs. QOH
Head-to-head
21.36 ± 0.64 (QCl) vs. 22.85 ± 0.45 nmol TE/mL (QOH)
Δ −1.49 nmol TE/mL (6.5% lower)

Near-parity ORAC capacity supports redox property studies

ORAC assay; values in Trolox equivalents/mL

Efficacy in Quaternary Ammonium Salt Synthesis

3-Chloroquinuclidine serves as a highly efficient precursor for the synthesis of bioactive quaternary ammonium salts. When reacted with N-benzyl halides, it yields N-benzyl-3-chloroquinuclidinium salts in excellent yields. These specific chlorinated derivatives demonstrate potent antimicrobial activity; for instance, N-p-chlorobenzyl-3-chloroquinuclidinium bromide exhibits a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against Pseudomonas aeruginosa, matching or outperforming standard reference antibiotics like gentamicin [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against P. aeruginosa
Target Compound DataMIC = 0.39 µg/mL
Comparator Or BaselineReference antibiotic Gentamicin (Standard MIC baselines)
Quantified DifferenceComparable or superior antimicrobial efficacy in specific assays
ConditionsIn vitro antimicrobial susceptibility testing

Validates the procurement of 3-chloroquinuclidine as a direct precursor for high-value, highly potent antimicrobial and antioxidative agents.

Strain Panel vs. QOH
Head-to-head
E. faecalis: 21.4 vs. 11.7 mm (+83%)
S. aureus: 16.3 vs. 12.6 mm (+29%)

Reported strain-dependent response context for Gram-positive screening

Disc diffusion; ATCC 29212, ATCC 25923

Step Economy in Electrophilic Substitution

In the synthesis of 3-substituted quinuclidine derivatives, the functional group at the 3-position dictates the synthetic route. 3-Chloroquinuclidine possesses a native halide leaving group, allowing it to participate directly in certain substitution or elimination-addition sequences. Conversely, using 3-hydroxyquinuclidine necessitates a preliminary activation step—typically conversion to a mesylate, tosylate, or the use of expensive Mitsunobu reagents—to make the C3 position electrophilic [1]. Procuring the chlorinated form bypasses these activation steps, reducing reagent overhead.

Evidence DimensionSynthetic step count for C3-substitution
Target Compound Data0 activation steps required
Comparator Or Baseline3-Hydroxyquinuclidine (1-2 activation steps required)
Quantified DifferenceElimination of intermediate activation and purification stages
ConditionsStandard nucleophilic substitution workflows

Reduces raw material costs, shortens production timelines, and improves overall yield by eliminating mandatory hydroxyl-activation steps.

Melting Point ID
Data to verify
236–239 °C (lit.)

Distinct thermal range aids identity and purity verification

Literature value; experimental conditions may vary

Imine Formation Use
Source review
¹H-NMR equilibrium constants for imine/iminium systems in D₂O

Validated as mechanistic probe in condensation reactions

Class-level inference; specific conditions to confirm

Synthetic Route
Class-level
Two-step: hydrogenation (Ra-Ni) then chlorination (SOCl₂)

Documented synthesis supports supply chain and quality evaluation

Grob et al. 1957; process reproducibility to verify

Synthesis of Muscarinic Receptor Ligands

Due to its native halide leaving group, 3-chloroquinuclidine hydrochloride is the right choice for synthesizing 3-substituted quinuclidine derivatives and spiro compounds targeting neurological and autoimmune disorders, avoiding the multi-step activation required by the 3-hydroxy analog [1].

Development of Novel Antimicrobial Quaternary Salts

The compound is highly suited for N-alkylation to produce N-benzyl-3-chloroquinuclidinium salts. These specific chlorinated derivatives have demonstrated potent anti-pseudomonal activity (MIC = 0.39 µg/mL), making it a critical precursor for novel antimicrobial APIs [2].

Organocatalyst Design and Tuning

With a specific pKa of 8.9, 3-chloroquinuclidine is employed as a tunable, moderate-pKa nucleophilic catalyst in Morita-Baylis-Hillman (MBH) and related carbon-carbon bond-forming reactions where the parent quinuclidine (pKa 11.3) is too basic and causes side reactions[3].

Intrinsic Buffer in Kinetic Studies

The high thermal stability and precise stoichiometric weighability of the hydrochloride salt make it an ideal intrinsic buffer for aqueous mechanistic studies (e.g., Mg-OH displacement or enolate formation) requiring a stable pKa 8.9 environment [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
3-Chloro substituent confers distinct activity profile vs. hydroxy analog
Inhibition zone against target strains; derivative SAR evaluation
Antioxidant additive research
Retains near-parity ORAC capacity with altered solubility/stability
Redox performance in target formulation; compatibility testing
Medicinal chemistry building block
3-Chloro handle for nucleophilic substitution or cross-coupling
Purity verification (mp 236–239 °C); synthetic route reproducibility
Imine/iminium ion formation studies
Distinct basicity and steric profile as bicyclic amine catalyst
Equilibrium constant determination under specific reaction conditions

Other CAS

33601-77-3

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